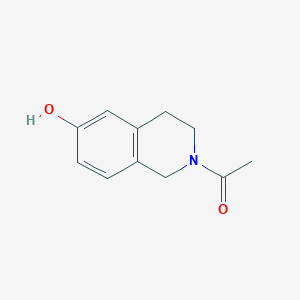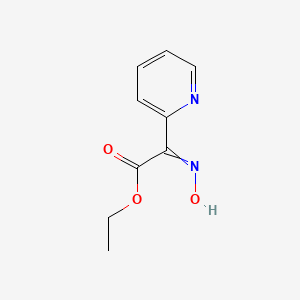
ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a pyridine ring, an oxime group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then esterified using ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction conditions generally include refluxing the mixture in an appropriate solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Amides, alcohols, or other ester derivatives.
Scientific Research Applications
ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism by which ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE exerts its effects is primarily through its functional groups. The oxime group can interact with various biological targets, potentially inhibiting enzymes or binding to receptors. The ester group allows for hydrolysis, releasing active metabolites that can further interact with molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to specific proteins or nucleic acids .
Comparison with Similar Compounds
Pyridine-2-carbaldehyde oxime: Shares the oxime and pyridine functionalities but lacks the ester group.
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: Contains the ester and pyridine groups but lacks the oxime functionality.
Hydroxyimino-pyridin-3-yl-acetic acid ethyl ester: Similar structure but with the oxime group at a different position on the pyridine ring.
Uniqueness: ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The specific positioning of the oxime and ester groups on the pyridine ring allows for unique interactions and applications in various fields .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 2-hydroxyimino-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(12)8(11-13)7-5-3-4-6-10-7/h3-6,13H,2H2,1H3 |
InChI Key |
YGQZRRVGGCVMQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CC=CC=N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
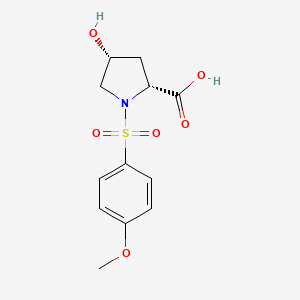
![4-bromo-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B8749098.png)
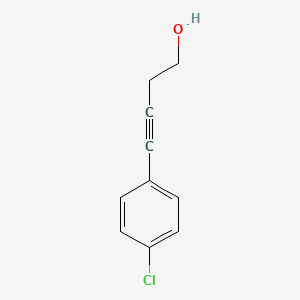

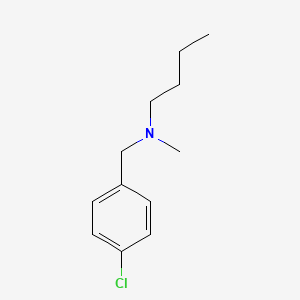
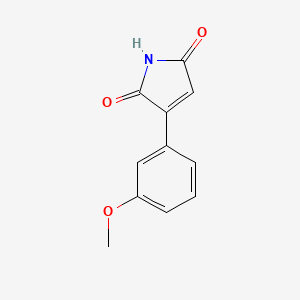
![10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B8749141.png)
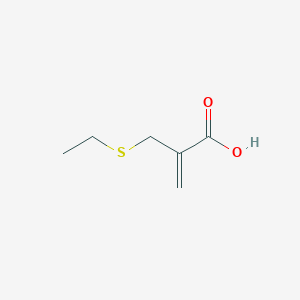
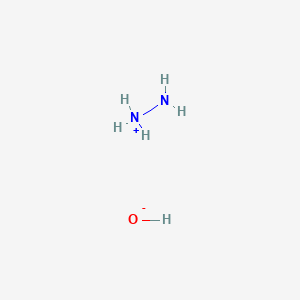
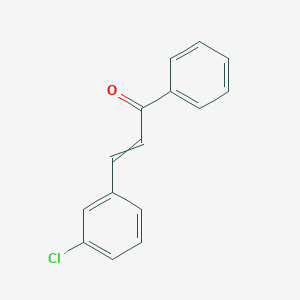
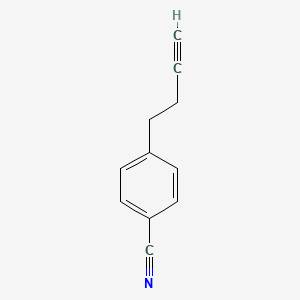
![7-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8749177.png)
